Butyl pyruvate
Overview
Description
Butyl pyruvate is an organic compound with the molecular formula C₇H₁₂O₃. It is an ester derived from pyruvic acid and butanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl pyruvate can be synthesized through the esterification of pyruvic acid with butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of pyruvic acid to this compound.
Industrial Production Methods
In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of pyruvic acid and butanol into a reactor, where they react in the presence of an acid catalyst. The resulting this compound is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Butyl pyruvate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce butyl acetate and carbon dioxide.
Reduction: It can be reduced to butyl lactate using reducing agents such as sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where the butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Butyl acetate and carbon dioxide.
Reduction: Butyl lactate.
Substitution: Various substituted pyruvates depending on the nucleophile used.
Scientific Research Applications
Butyl pyruvate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: this compound is used in studies related to cellular metabolism and enzyme kinetics.
Industry: this compound is used in the production of flavors and fragrances, as well as in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of butyl pyruvate involves its interaction with various molecular targets and pathways. In biological systems, this compound can be metabolized to pyruvate, which enters the citric acid cycle and contributes to cellular energy production. Additionally, this compound can act as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
Ethyl pyruvate: Similar to butyl pyruvate, ethyl pyruvate is an ester of pyruvic acid but with ethanol instead of butanol.
Methyl pyruvate: Another ester of pyruvic acid, where methanol is used instead of butanol.
Butyl acetate: An ester of acetic acid and butanol, used in similar applications as this compound.
Uniqueness
This compound is unique due to its specific ester group, which imparts distinct chemical and physical properties compared to other pyruvate esters. Its longer carbon chain compared to ethyl and methyl pyruvate makes it more lipophilic, affecting its solubility and reactivity in various applications.
Properties
IUPAC Name |
butyl 2-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-3-4-5-10-7(9)6(2)8/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZUOXBHFXAWMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20335220 | |
Record name | Butyl pyruvate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20335220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20279-44-1 | |
Record name | Butyl pyruvate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20335220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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